molecular formula C19H16ClN3O B10779084 (Z)-N-(4-amino-2-methylquinolin-6-yl)-3-(2-chlorophenyl)prop-2-enamide

(Z)-N-(4-amino-2-methylquinolin-6-yl)-3-(2-chlorophenyl)prop-2-enamide

Cat. No.: B10779084
M. Wt: 337.8 g/mol
InChI Key: MLKVGBZASWPPOU-TWGQIWQCSA-N
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Description

(Z)-N-(4-amino-2-methylquinolin-6-yl)-3-(2-chlorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-amino-2-methylquinolin-6-yl)-3-(2-chlorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Amination: Introduction of the amino group at the 4-position of the quinoline ring can be achieved through nucleophilic substitution reactions.

    Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be introduced through a condensation reaction between an appropriate aldehyde and an amine, followed by dehydration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the quinoline ring.

    Reduction: Reduction reactions can occur at the double bond in the prop-2-enamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce saturated amides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-amino-2-methylquinolin-6-yl)-3-(2-chlorophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology and Medicine

In biology and medicine, quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound may be investigated for similar activities, potentially serving as a lead compound for drug development.

Industry

In industry, such compounds can be used in the development of dyes, pigments, and other materials due to their stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of (Z)-N-(4-amino-2-methylquinolin-6-yl)-3-(2-chlorophenyl)prop-2-enamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of the quinoline family.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

(Z)-N-(4-amino-2-methylquinolin-6-yl)-3-(2-chlorophenyl)prop-2-enamide is unique due to the specific substitution pattern on the quinoline ring and the presence of the prop-2-enamide moiety. These structural features may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

(Z)-N-(4-amino-2-methylquinolin-6-yl)-3-(2-chlorophenyl)prop-2-enamide

InChI

InChI=1S/C19H16ClN3O/c1-12-10-17(21)15-11-14(7-8-18(15)22-12)23-19(24)9-6-13-4-2-3-5-16(13)20/h2-11H,1H3,(H2,21,22)(H,23,24)/b9-6-

InChI Key

MLKVGBZASWPPOU-TWGQIWQCSA-N

Isomeric SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)/C=C\C3=CC=CC=C3Cl)N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C=CC3=CC=CC=C3Cl)N

Origin of Product

United States

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